(5-Bromofuran-2-yl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a bromofuran moiety linked to a pyridazinyl-piperazinyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the pyridazinyl or piperazinyl moieties, potentially altering their electronic properties.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heteroatoms and aromatic rings makes it a versatile scaffold for drug design.
Medicine
Medicinally, this compound and its derivatives are studied for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with biological targets.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromofuran-2-yl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
- 5-bromo-2-(piperazin-1-yl)pyrimidine
Uniqueness
Compared to similar compounds, (5-Bromofuran-2-yl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone stands out due to its specific substitution pattern and the presence of multiple heteroatoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound (5-Bromofuran-2-yl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described by its IUPAC name:
This structure includes multiple heteroatoms and functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom and the piperazine moiety enhance its binding affinity to various biological targets, potentially modulating their activity. This interaction may lead to alterations in signaling pathways associated with cellular proliferation and apoptosis.
Anticancer Potential
Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance, derivatives with similar structural features have shown significant inhibitory effects on cancer cell lines.
Compound | Cell Line Tested | IC50 Value (µM) | Effect |
---|---|---|---|
BPU | MCF-7 | 8.47 ± 0.18 | Growth inhibition |
BPU | HeLa | 9.22 ± 0.17 | Growth inhibition |
These results indicate that compounds with structural similarities to this compound may exhibit comparable anticancer properties through mechanisms such as inhibiting angiogenesis and inducing apoptosis in tumor cells .
Inhibition of Matrix Metalloproteinases
Computational studies suggest that this compound could effectively bind to matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis. Docking studies have indicated favorable binding energies, suggesting potential as an inhibitor of MMPs, particularly MMP-2 and MMP-9, which are often overexpressed in cancer .
Case Studies
A recent study evaluated the effects of structurally analogous compounds in vivo using chick chorioallantoic membrane (CAM) assays. The findings demonstrated significant suppression of blood vessel formation in tumor tissues, indicating a potential mechanism through which these compounds exert their anticancer effects .
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound differentiates it from other compounds in its class, such as:
Compound | Key Features | Biological Activity |
---|---|---|
Compound A | 5-Bromo group | Antimicrobial |
Compound B | Piperazine ring | Anticancer |
This comparison highlights the distinct chemical properties that may contribute to varying biological activities among related compounds.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O2/c1-13-3-2-4-16(21-13)22-17-7-8-18(24-23-17)25-9-11-26(12-10-25)19(27)14-5-6-15(20)28-14/h2-8H,9-12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDUYKVHHJLCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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